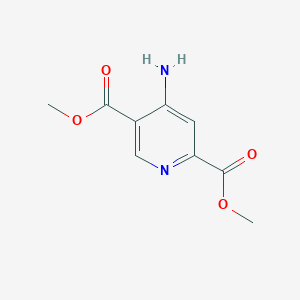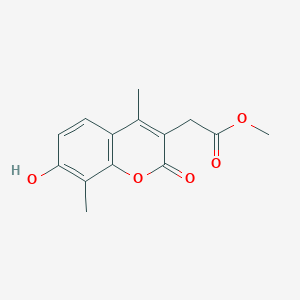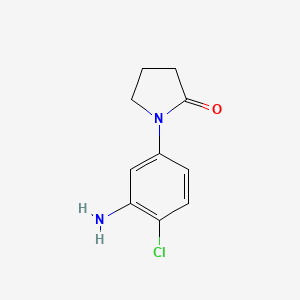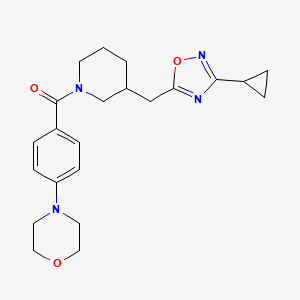
Dimethyl 4-aminopyridine-2,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-aminopyridine-2,5-dicarboxylate is a chemical compound with the molecular formula C9H10N2O4 . It has a molecular weight of 210.19 . It is used for research purposes .
Synthesis Analysis
The synthesis of Dimethyl 4-aminopyridine-2,5-dicarboxylate involves a two-stage process . The first stage involves the reaction of bis(trichloromethyl) carbonate with dimethyl 4-amino-2,5-pyridinedicarboxylate in dichloromethane at -77℃ . The second stage involves the reaction of 5,6-dimethoxypyridin-2-amine in dichloromethane .Molecular Structure Analysis
The molecular structure of Dimethyl 4-aminopyridine-2,5-dicarboxylate can be analyzed using various spectroscopic methods, including NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
Dimethyl 4-aminopyridine-2,5-dicarboxylate is a powder that should be stored in a dark place, in an inert atmosphere, at room temperature . Its melting point is 183-185℃ .Wissenschaftliche Forschungsanwendungen
Photochemical Dimerization
Research on the photochemical behavior of 2-aminopyridines, which are structurally related to Dimethyl 4-aminopyridine-2,5-dicarboxylate, has shown that ultraviolet irradiation in hydrochloric acid solution can lead to the formation of photodimers. This study by Taylor and Kan (1963) highlights the unique chemical and physical properties of these dimers, suggesting potential applications in materials science and photophysics (Taylor & Kan, 1963).
Supramolecular Architectures
Zhang et al. (2015) have demonstrated the construction of 2D-3D supramolecular architectures using non-covalent weak interactions between 4-dimethylaminopyridine and organic acids. Their research provides insight into how 4-dimethylaminopyridine plays a crucial role in binding with organic acid derivatives, potentially applicable in the design of new materials and nanostructures (Zhang et al., 2015).
Esterification and Lactonization
Inanaga et al. (1979) developed a rapid and mild esterification method using carboxylic 2,4,6-trichlorobenzoic anhydrides in the presence of 4-dimethylaminopyridine. This method was successfully applied to the synthesis of large-ring lactones, indicating its utility in synthetic organic chemistry (Inanaga et al., 1979).
Dye-Sensitized Solar Cells
Constable et al. (2009) explored copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids, including derivatives similar to Dimethyl 4-aminopyridine-2,5-dicarboxylate, for use in dye-sensitized solar cells (DSCs). Their work on synthetic approaches and the preliminary studies of DSCs with these complexes opens avenues for the development of new energy conversion materials (Constable et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
dimethyl 4-aminopyridine-2,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-14-8(12)5-4-11-7(3-6(5)10)9(13)15-2/h3-4H,1-2H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVKXMCHZIQXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-aminopyridine-2,5-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[(4-bromophenyl)methyl]-1H-pyrazol-5-yl}-5,6-dichloropyridine-3-carboxamide](/img/structure/B2860178.png)

![Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride](/img/structure/B2860181.png)

![ethyl 2-(2-((5-((3,4-dimethoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2860187.png)
![(E)-ethyl 3-ethyl-2-((3-(ethylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2860188.png)



![2-([1,1'-biphenyl]-4-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2860194.png)
![(2S)-1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B2860196.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2860199.png)
![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2860200.png)
